2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidinone Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thiazolidinone derivative, often under reflux conditions in the presence of a suitable solvent like ethanol or acetonitrile.
Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating certain diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-4-propyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: Shares a similar pyrimidine core but lacks the thiazolidinone moiety.
3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: Similar thiazolidinone structure but different core scaffold.
Uniqueness
The uniqueness of 2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combined structure, which allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to its individual components.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
CAS No. |
442565-89-1 |
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Molecular Formula |
C14H12N4O2S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12N4O2S2/c1-15-11-8(7-9-13(20)17(2)14(21)22-9)12(19)18-6-4-3-5-10(18)16-11/h3-7,15H,1-2H3/b9-7- |
InChI Key |
SEHNPTWPFUDTGO-CLFYSBASSA-N |
Isomeric SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C |
Canonical SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
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